3-Methylidene-1-(1,3,4-thiadiazol-2-yl)piperidine
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Overview
Description
3-Methylidene-1-(1,3,4-thiadiazol-2-yl)piperidine is a heterocyclic compound that features a piperidine ring fused with a thiadiazole moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the thiadiazole ring imparts unique chemical and biological properties to the molecule.
Mechanism of Action
Target of Action
The primary targets of 1,3,4-thiadiazole derivatives, such as 3-Methylidene-1-(1,3,4-thiadiazol-2-yl)piperidine, are often microbial organisms. These compounds have been found to exhibit potent antimicrobial activity . They are particularly effective against strains of E. coli, B. mycoides, and C. albicans .
Mode of Action
They interact with their targets, disrupting essential biological processes, which leads to the inhibition of microbial growth .
Biochemical Pathways
The biochemical pathways affected by 1,3,4-thiadiazole derivatives are diverse and depend on the specific microbial target. The compounds interfere with essential biochemical pathways in the microbial cells, leading to cell death . .
Result of Action
The result of the action of 1,3,4-thiadiazole derivatives is the inhibition of microbial growth. These compounds have been found to exhibit significant antimicrobial activity, outperforming other compounds in terms of antimicrobial activity . The molecular and cellular effects of these compounds’ action result in the death of the microbial cells.
Biochemical Analysis
Biochemical Properties
This allows them to inhibit the replication of both bacterial and cancer cells
Cellular Effects
Some 1,3,4-thiadiazole derivatives have shown significant therapeutic potential, including antinociceptive effects on the nociceptive pathways of the nervous system
Molecular Mechanism
It is known that 1,3,4-thiadiazole derivatives can disrupt processes related to DNA replication, which allows them to inhibit the replication of both bacterial and cancer cells
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylidene-1-(1,3,4-thiadiazol-2-yl)piperidine typically involves the reaction of piperidine derivatives with thiadiazole precursors. One common method involves the cyclization of a piperidine derivative with a thiadiazole-containing reagent under acidic or basic conditions. For example, the reaction of 1-(1,3,4-thiadiazol-2-yl)piperidine with formaldehyde and a base can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-Methylidene-1-(1,3,4-thiadiazol-2-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a thiol or amine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
3-Methylidene-1-(1,3,4-thiadiazol-2-yl)piperidine has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities.
Piperidine Derivatives: Compounds with a piperidine ring are known for their pharmacological properties.
Uniqueness
3-Methylidene-1-(1,3,4-thiadiazol-2-yl)piperidine is unique due to the combination of the piperidine and thiadiazole rings, which imparts distinct chemical and biological properties. This combination allows for a broader range of applications and potential therapeutic uses compared to compounds with only one of these rings .
Properties
IUPAC Name |
2-(3-methylidenepiperidin-1-yl)-1,3,4-thiadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3S/c1-7-3-2-4-11(5-7)8-10-9-6-12-8/h6H,1-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULTSSPDHNPCJBZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCCN(C1)C2=NN=CS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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